molecular formula C11H12ClN3O2 B12949231 Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate

Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B12949231
M. Wt: 253.68 g/mol
InChI Key: GFVAVMNSQMDMOM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with isopropylamine, followed by cyclization with formic acid and subsequent esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.

    Imidazo[1,2-b]pyridazine: Similar structure but different substituents.

Uniqueness

Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-b]pyridazine derivatives .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

methyl 2-chloro-8-propan-2-ylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-6(2)9-7(11(16)17-3)4-13-15-5-8(12)14-10(9)15/h4-6H,1-3H3

InChI Key

GFVAVMNSQMDMOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN2C1=NC(=C2)Cl)C(=O)OC

Origin of Product

United States

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